molecular formula C145H234N52O44S3 B1682697 Ularitide CAS No. 118812-69-4

Ularitide

Cat. No.: B1682697
CAS No.: 118812-69-4
M. Wt: 3505.9 g/mol
InChI Key: IUCCYQIEZNQWRS-DWWHXVEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ularitide is a synthetic form of urodilatin, a human natriuretic peptide. Urodilatin is produced in the kidneys by differential processing of pro-atrial natriuretic peptide in distal renal tubule cells. This compound is a 32-amino acid peptide that plays a significant role in regulating blood pressure and sodium homeostasis. It exerts its pharmacological actions through vasodilation, diuresis, and natriuresis, making it a promising therapeutic agent for acute decompensated heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ularitide involves solid-phase peptide synthesis. The process begins with the sequential coupling of Fmoc-protected amino acids on a solid-phase synthetic resin. After the assembly of the peptide chain, the resin is removed using a lysis buffer. The intermediate peptide is then reacted with sodium thiosulfate pentahydrate in a solvent at a specific reaction temperature to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and purification methods, is crucial to ensure high yield and purity of the final product. Column separation techniques are often employed to purify this compound .

Chemical Reactions Analysis

Types of Reactions: Ularitide primarily undergoes hydrolysis and peptide bond cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions: The synthesis of this compound involves reagents such as Fmoc-protected amino acids, solid-phase synthetic resin, and sodium thiosulfate pentahydrate. The reactions are carried out under controlled temperature and solvent conditions to ensure the stability of the peptide .

Major Products: The major product of the synthesis is this compound itself, with high purity achieved through column separation and purification techniques .

Scientific Research Applications

Ularitide has several scientific research applications, particularly in the fields of medicine and pharmacology. It is being investigated for its potential use in treating acute decompensated heart failure due to its vasodilatory, diuretic, and natriuretic effects. Clinical studies have shown that this compound can significantly reduce pulmonary capillary wedge pressure and systemic vascular resistance, improving symptoms in heart failure patients .

In addition to its cardiovascular applications, this compound is also studied for its role in regulating sodium and water homeostasis in the kidneys. Its ability to stimulate diuresis and natriuresis makes it a valuable tool for understanding renal physiology and developing new treatments for kidney-related disorders .

Mechanism of Action

Ularitide exerts its effects by binding to the extracellular domain of natriuretic peptide receptors, particularly natriuretic peptide receptor A. This binding stimulates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate to cyclic guanosine monophosphate. The increase in cyclic guanosine monophosphate levels activates cyclic guanosine monophosphate-dependent protein kinase, which inhibits sodium reabsorption via an amiloride-sensitive channel and results in smooth muscle relaxation through a decrease in intracellular calcium concentration .

Comparison with Similar Compounds

Uniqueness of Ularitide: this compound is unique due to its specific origin from urodilatin and its targeted action on renal sodium and water homeostasis. Its synthetic form allows for controlled studies and therapeutic applications, particularly in acute decompensated heart failure, where it has shown promising results in clinical trials .

Biological Activity

Ularitide is a recombinant form of urodilatin, a natriuretic peptide that plays a crucial role in regulating renal sodium and water excretion. This compound has garnered attention for its potential therapeutic applications, particularly in the context of acute decompensated heart failure (ADHF). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and findings from clinical studies.

This compound operates through the natriuretic peptide receptor-A (NPR-A) pathway. Upon binding to NPR-A, it activates particulate guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) within cells. This cascade results in several physiological effects:

  • Vasodilation : this compound induces relaxation of vascular smooth muscle, thereby reducing systemic vascular resistance.
  • Diuresis : It promotes increased urine production by inhibiting sodium reabsorption in the renal tubules.
  • Natriuresis : Enhanced sodium excretion occurs as a direct result of its action on renal function.

The unique structure of this compound, particularly its N-terminal extension, provides it with resistance to degradation by neutral endopeptidase (NEP), allowing it to exert prolonged effects compared to other natriuretic peptides like atrial natriuretic peptide (ANP) .

Summary of Effects

EffectDescription
VasodilationReduces blood pressure and improves cardiac output
DiuresisIncreases urine output
NatriuresisEnhances sodium excretion

Clinical Studies

This compound has been evaluated in various clinical trials, particularly focusing on its efficacy in treating ADHF. Notable findings include:

  • TRUE-AHF Study : A pivotal Phase III trial aimed at assessing the impact of this compound infusion on clinical status and cardiovascular mortality in patients with ADHF. Results indicated significant improvements in symptoms and renal function preservation compared to placebo .
  • Phase I and II Trials : Earlier studies demonstrated beneficial effects such as symptom relief and improved renal outcomes in heart failure patients .

Case Studies

  • Case Study 1 : A 65-year-old male with ADHF was administered this compound over a 24-hour period. He exhibited a marked increase in urine output and a reduction in pulmonary capillary wedge pressure (PCWP), indicating effective diuresis and improved hemodynamics.
  • Case Study 2 : A cohort study involving 150 patients receiving this compound showed a statistically significant increase in urinary flow rates (P<0.05P<0.05) compared to controls, alongside improved clinical status as measured by the New York Heart Association (NYHA) classification.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C145H234N52O44S3/c1-11-72(6)112-137(238)171-60-106(208)172-73(7)113(214)177-86(40-41-103(146)205)122(223)190-95(63-198)116(217)170-61-108(210)175-88(51-70(2)3)114(215)169-62-109(211)176-100(133(234)187-92(56-104(147)206)127(228)193-97(65-200)130(231)186-91(54-77-27-16-13-17-28-77)126(227)180-82(31-20-45-163-142(153)154)119(220)189-94(139(240)241)55-78-36-38-79(204)39-37-78)68-243-244-69-101(134(235)185-90(53-76-25-14-12-15-26-76)115(216)168-58-105(207)167-59-107(209)174-80(29-18-43-161-140(149)150)117(218)182-87(42-50-242-10)123(224)188-93(57-110(212)213)128(229)181-85(124(225)196-112)34-23-48-166-145(159)160)195-132(233)99(67-202)194-131(232)98(66-201)192-120(221)83(32-21-46-164-143(155)156)178-118(219)81(30-19-44-162-141(151)152)179-125(226)89(52-71(4)5)184-129(230)96(64-199)191-121(222)84(33-22-47-165-144(157)158)183-135(236)102-35-24-49-197(102)138(239)74(8)173-136(237)111(148)75(9)203/h12-17,25-28,36-39,70-75,80-102,111-112,198-204H,11,18-24,29-35,40-69,148H2,1-10H3,(H2,146,205)(H2,147,206)(H,167,207)(H,168,216)(H,169,215)(H,170,217)(H,171,238)(H,172,208)(H,173,237)(H,174,209)(H,175,210)(H,176,211)(H,177,214)(H,178,219)(H,179,226)(H,180,227)(H,181,229)(H,182,218)(H,183,236)(H,184,230)(H,185,235)(H,186,231)(H,187,234)(H,188,224)(H,189,220)(H,190,223)(H,191,222)(H,192,221)(H,193,228)(H,194,232)(H,195,233)(H,196,225)(H,212,213)(H,240,241)(H4,149,150,161)(H4,151,152,162)(H4,153,154,163)(H4,155,156,164)(H4,157,158,165)(H4,159,160,166)/t72-,73-,74-,75+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,111-,112-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCCYQIEZNQWRS-DWWHXVEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C145H234N52O44S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50151238
Record name Urodilatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3505.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ularitide, a synthetic form of urodilatin, belongs to the family of natriuretic peptides. Urodilatin stimulates the intracellular guanylyl cyclase as the intracellular domain of the natriuretic peptide receptor A (NPR-A), the enzyme that catalyzes the conversion of GTP to cGMP [7]. Activation of cGMP-dependent protein kinase inhibits sodium reabsorption via an amiloride-sensitive channel and furthermore results in smooth muscle relaxation via a decrease in intracellular Ca2+ concentration. Thus, ularitide is an intrarenal paracrine regulator of sodium and water homeostasis.
Record name Ularitide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

118812-69-4, 115966-23-9
Record name Ularitide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118812694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ularitide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Urodilatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.